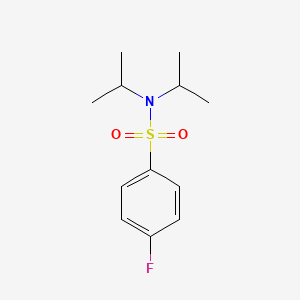

N,N-Diisopropyl 4-fluorobenzenesulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-N,N-di(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO2S/c1-9(2)14(10(3)4)17(15,16)12-7-5-11(13)6-8-12/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOPLBVWWPTGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399561 | |

| Record name | N,N-Diisopropyl 4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544460-63-1 | |

| Record name | N,N-Diisopropyl 4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Applications of N,N-Diisopropyl 4-fluorobenzenesulfonamide

Foreword: Unveiling the Role of a Niche yet Crucial Synthetic Building Block

In the vast landscape of organic synthesis and medicinal chemistry, certain reagents and intermediates, while not household names, play a pivotal role in the construction of complex and biologically significant molecules. N,N-Diisopropyl 4-fluorobenzenesulfonamide is one such compound. While it may not be a final, active pharmaceutical ingredient (API), its unique structural features make it a valuable precursor in multi-step synthetic pathways. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the primary application of this fluorinated sulfonamide, focusing on its role as a key intermediate in the synthesis of advanced therapeutic agents. We will delve into the causality behind its use, provide detailed synthetic protocols, and explore the broader context of its utility in modern drug discovery.

Core Chemical Characteristics of this compound

Before exploring its applications, it is essential to understand the chemical identity and properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 544460-63-1 |

| Molecular Formula | C₁₂H₁₈FNO₂S |

| Molecular Weight | 259.34 g/mol |

| Structure | See Figure 1 |

Figure 1: Chemical Structure of this compound

The structure is characterized by a 4-fluorobenzenesulfonyl group attached to a diisopropylamine moiety. The presence of the fluorine atom is significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The bulky diisopropyl groups on the nitrogen atom also play a crucial role in directing the reactivity of the molecule, a concept we will explore in the subsequent sections.

Primary Application: A Key Intermediate in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

The most prominent and well-documented use of this compound is as a crucial intermediate in the synthesis of a class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors.[1][2] BTK is a key enzyme in the B-cell receptor signaling pathway and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2]

The Significance of BTK Inhibition

BTK is essential for the proliferation, differentiation, and survival of B-cells.[1] In several hematological cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, the BTK pathway is constitutively active, leading to uncontrolled B-cell proliferation.[3] By inhibiting BTK, the signaling cascade is disrupted, leading to apoptosis of the malignant B-cells. Several BTK inhibitors have been developed, with some achieving blockbuster status in the pharmaceutical market.[3]

Role in the Synthesis of Rilzabrutinib (PRN1008)

This compound is a key building block in the synthesis of rilzabrutinib (formerly PRN1008), a reversible covalent BTK inhibitor.[1][4] Rilzabrutinib has been investigated for the treatment of various autoimmune diseases.[1]

The synthesis of rilzabrutinib and related compounds often involves the construction of a complex heterocyclic core. This compound is utilized to introduce the 4-fluorobenzenesulfonyl group, which often serves as a protecting group for an amino functionality on the heterocyclic core during subsequent synthetic transformations. The diisopropyl groups provide steric hindrance, which can influence the regioselectivity of reactions and the stability of the sulfonamide bond under certain conditions.

Illustrative Synthetic Workflow

The following diagram illustrates the general workflow where an intermediate like this compound would be employed in the synthesis of a complex molecule such as a BTK inhibitor.

Figure 2: Generalized workflow for the use of this compound in API synthesis.

Detailed Experimental Protocol: Sulfonamide Formation

The following is a representative, field-proven protocol for the formation of a sulfonamide using a precursor to this compound, which illustrates the fundamental reaction. The synthesis of this compound itself follows a similar principle, reacting 4-fluorobenzenesulfonyl chloride with diisopropylamine.

Reaction: Formation of a related sulfonamide, N,N-diisopropyl-4-methylbenzenesulfonamide.[5] This reaction is analogous to the synthesis of the title compound and its subsequent use to protect an amine.

Materials:

-

p-Toluenesulfonyl chloride

-

Diisopropylamine

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of p-toluenesulfonyl chloride (1.0 eq) in dichloromethane (DCM), add diisopropylamine (1.2 eq) and pyridine (1.2 eq) at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Upon completion (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N,N-diisopropyl-4-methylbenzenesulfonamide.

Causality of Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. It also serves as a nucleophilic catalyst.

-

0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction, while allowing it to warm to room temperature ensures the reaction proceeds to completion.

-

Aqueous Workup: The washing steps with NaHCO₃ and brine are crucial for removing unreacted starting materials, pyridine hydrochloride, and other water-soluble impurities.

-

Drying Agent: Anhydrous MgSO₄ is used to remove any residual water from the organic phase before solvent evaporation, which is important for obtaining a pure product.

The Rationale for Using a Diisopropylsulfonamide Protecting Group

The use of a diisopropylsulfonamide group, introduced via this compound or a similar reagent, as a protecting group for amines in complex syntheses is a strategic choice.

-

Stability: Sulfonamides are generally robust and stable to a wide range of reaction conditions, including many that would cleave other common amine protecting groups like Boc or Cbz.

-

Steric Hindrance: The bulky diisopropyl groups can provide steric shielding to the nitrogen atom and adjacent functionalities, which can be advantageous in directing the regioselectivity of subsequent reactions.

-

Modulation of Reactivity: The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the protected nitrogen, preventing it from participating in unwanted side reactions.

-

Cleavage: While stable, the sulfonamide bond can be cleaved under specific, often harsh, reducing conditions, allowing for deprotection at a late stage in the synthesis.

Broader Context and Future Perspectives

While the primary documented use of this compound is as a synthetic intermediate, the broader class of fluorinated sulfonamides is of significant interest in medicinal chemistry. These motifs are found in a variety of biologically active compounds, including kinase inhibitors, antibacterial agents, and carbonic anhydrase inhibitors.

The continued exploration of new synthetic methodologies and the increasing demand for novel therapeutic agents suggest that the utility of specialized building blocks like this compound will likely expand. As our understanding of structure-activity relationships grows, the ability to precisely install fluorinated motifs will remain a cornerstone of modern drug design.

Conclusion

This compound is a specialized chemical intermediate with a critical role in the synthesis of complex pharmaceutical agents, most notably Bruton's tyrosine kinase inhibitors. Its utility stems from the strategic incorporation of a fluorinated benzenesulfonyl group, which serves to protect and modulate the reactivity of amine functionalities during multi-step synthetic sequences. A thorough understanding of its properties and the rationale behind its use, as outlined in this guide, is essential for researchers and scientists working at the forefront of drug discovery and development.

References

-

ChemHelpASAP. (2022, May 27). discovery of PRN1008, a BTK inhibitor [Video]. YouTube. [Link]

-

Smith, P. F., Krishnarajah, J., Nunn, P. A., Hill, R. J., Karr, D., Tam, D., Masjedizadeh, M., Funk, J. O., & Gourlay, S. G. (2017). A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers. British Journal of Clinical Pharmacology, 83(11), 2377–2385. [Link]

-

Owens, T. D., et al. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). Journal of Medicinal Chemistry, 65(8), 6045–6060. [Link]

-

Coutre, S., et al. (2022). Approved and emerging Bruton's tyrosine kinase inhibitors for the treatment of chronic lymphocytic leukemia. Expert Opinion on Investigational Drugs, 31(9), 929-940. [Link]

-

PubChem. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Stenfors, B. A., Staples, R. J., Biros, S. M., & Ngassa, F. N. (2020). Crystal structure of N,N-diisopropyl-4-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1018–1021. [Link]

- Google Patents. (n.d.). CN106995446A - Bruton's tyrosine kinase inhibitor preparation method.

- Google Patents. (n.d.). US10939684B2 - Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of sulfonamide-containing antimicrobials.

-

Kapoor, P., & Ansell, S. M. (2024). Bruton Tyrosine Kinase Inhibition: an Effective Strategy to Manage Waldenström Macroglobulinemia. Current Hematologic Malignancy Reports, 1-8. [Link]

Sources

- 1. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Alternative Synthetic Route to Rilzabrutinib via an E-Configured Cyanoacrylic Acid Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Reactivity of N,N-Diisopropyl 4-fluorobenzenesulfonamide: A Guide for Synthetic and Medicinal Chemists

Abstract

N,N-Diisopropyl 4-fluorobenzenesulfonamide is a structurally intriguing molecule that merges the robust sulfonamide functional group with a synthetically versatile fluorinated aromatic ring. While literature on this specific compound is nascent, its constituent parts suggest a rich and varied reactivity profile. This technical guide provides a preliminary, yet in-depth, investigation into the predicted reactivity of this compound. We will explore its synthesis, the stability of the S-N bond under various conditions, and the potential for functionalization at the aryl ring via nucleophilic aromatic substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and actionable experimental protocols to unlock the synthetic potential of this promising chemical entity.

Introduction: Structural Rationale and Potential

This compound possesses three key structural features that dictate its chemical behavior:

-

The Sulfonamide Core: The sulfonamide group is a well-established pharmacophore and a stable, electron-withdrawing moiety. The nitrogen atom is substituted with two bulky isopropyl groups, which sterically hinder direct reactions at the nitrogen and may influence the stability of the sulfur-nitrogen (S-N) bond.

-

The 4-Fluoro Substituent: The fluorine atom on the benzene ring serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is further enhanced by the potent electron-withdrawing nature of the para-sulfonamide group, which activates the aromatic ring towards nucleophilic attack.

-

Potential in Modern Synthesis: The confluence of a stable sulfonamide and a reactive aryl fluoride makes this molecule a candidate for applications in fragment-based drug discovery, late-stage functionalization, and as a versatile building block for complex molecular architectures. It also aligns with the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful reactions for modular synthesis.[2][3]

This guide will systematically dissect these features, proposing a logical workflow for any researcher beginning their exploration of this compound.

Sources

Key literature on N,N-Diisopropyl 4-fluorobenzenesulfonamide

An In-Depth Technical Guide to N,N-Diisopropyl 4-fluorobenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, famously introduced with the advent of sulfa antibacterial agents.[1] Beyond this historical significance, the moiety is integral to a vast array of therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs.[1] Its enduring prevalence stems from its unique properties: it is a stable, non-hydrolyzable amide isostere capable of acting as a hydrogen bond acceptor and, in primary or secondary forms, a donor. The introduction of specific substituents onto the sulfonamide scaffold allows for the fine-tuning of physicochemical and pharmacological properties.

This guide provides a comprehensive technical overview of a specific, synthetically valuable building block: This compound . We will delve into its core molecular characteristics, provide a detailed and validated synthetic protocol, explore its chemical reactivity, and outline the analytical methodologies required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound for its potential application in discovery programs.

Core Molecular Profile

This compound is a tertiary sulfonamide characterized by bulky isopropyl groups on the nitrogen atom and a fluorine atom at the para-position of the benzene ring. These features are not merely incidental; they are deliberately designed to impart specific properties. The diisopropyl substitution provides significant steric hindrance around the nitrogen, which can block metabolic N-dealkylation pathways, potentially increasing the in vivo half-life of a parent drug. The 4-fluoro substituent serves as a bioisostere for a hydrogen atom, minimally increasing steric bulk while profoundly altering electronic properties, improving binding affinity through hydrogen bonding, and potentially blocking metabolic oxidation at that position.

Chemical Structure

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 544460-63-1 | [2] |

| Molecular Formula | C₁₂H₁₈FNO₂S | [2] |

| Molecular Weight | 259.34 g/mol | [2] |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc) | [3] |

Structural Insights from Analogs

While a crystal structure for the title compound is not publicly available, extensive data exists for the closely related N,N-diisopropyl-4-methylbenzenesulfonamide.[1][4] By analogy, we can infer key structural parameters. The sulfur atom adopts a distorted tetrahedral geometry.[1] The S=O bond lengths are expected to be approximately 1.43-1.44 Å, with the S-N bond at ~1.62 Å and the S-C(aryl) bond at ~1.77 Å.[1][4] A notable conformational feature is the gauche orientation of the isopropyl groups relative to the aromatic ring, a sterically driven preference that influences the molecule's three-dimensional shape.[1][4]

Synthesis and Purification

The synthesis of N,N-disubstituted sulfonamides is a robust and well-established transformation in organic chemistry. The most direct and reliable method involves the reaction of a sulfonyl chloride with a secondary amine.[1]

Synthetic Strategy & Mechanism

The formation of the S-N bond is achieved via a nucleophilic substitution reaction at the electron-deficient sulfur center of 4-fluorobenzenesulfonyl chloride. The lone pair of the secondary amine, diisopropylamine, acts as the nucleophile. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, to quench the HCl byproduct generated.

Caption: Overall synthetic scheme for this compound.

The causality behind this choice of strategy is clear: both starting materials, 4-fluorobenzenesulfonyl chloride and diisopropylamine, are commercially available and relatively inexpensive.[1] The reaction proceeds under mild conditions with high efficiency, making it highly scalable and reproducible—a critical factor in drug development campaigns.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes a rationale and an expected outcome, allowing the researcher to monitor progress and validate the result.

Objective: To synthesize this compound in high yield and purity.

Materials:

-

4-Fluorobenzenesulfonyl chloride (1.0 eq)

-

Diisopropylamine (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluorobenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

-

Rationale: Anhydrous conditions prevent hydrolysis of the reactive sulfonyl chloride starting material.

-

-

Initial Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Rationale: The reaction is exothermic; cooling controls the reaction rate and minimizes potential side reactions.

-

-

Amine & Base Addition: Slowly add triethylamine (1.5 eq) followed by the dropwise addition of diisopropylamine (1.2 eq).

-

Rationale: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine is a non-nucleophilic base that scavenges the HCl byproduct, driving the reaction to completion.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-fluorobenzenesulfonyl chloride spot is consumed.

-

Validation: A new, less polar spot corresponding to the product should appear, and the starting material spot should disappear.

-

-

Aqueous Workup (Quenching): Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ (to remove residual acid), and brine (to reduce the solubility of organic material in the aqueous phase).

-

Rationale: This series of washes purifies the crude product by removing unreacted starting materials and the triethylammonium salt byproduct.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a white or pale yellow solid/oil.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (e.g., 95:5 to 80:20).

-

Validation: Fractions are collected and analyzed by TLC to pool the pure product.

-

-

Final Product: Concentrate the pure fractions under reduced pressure to afford this compound as a white solid. Confirm identity and purity using the analytical methods described in Section 5.

Reactivity and Potential Applications in Drug Development

This compound is best viewed as a stable chemical scaffold or building block. The tertiary sulfonamide bond is exceptionally robust and resistant to cleavage under most physiological and synthetic conditions. Its primary utility lies in its incorporation into larger molecules to leverage the beneficial properties of its constituent parts.

-

Metabolic Stability: As previously mentioned, the bulky diisopropyl groups serve as effective shields against enzymatic N-dealkylation, a common metabolic liability for many amine-containing drugs.

-

Modulation of Physicochemical Properties: The lipophilic nature of the diisopropyl groups and the polar fluorine atom allow for fine-tuning of a lead compound's overall lipophilicity (LogP), solubility, and membrane permeability.

-

Structural Rigidity: The sulfonamide linkage imparts a defined geometry, which can be crucial for orienting other pharmacophoric elements within a protein binding pocket. The gauche conformation of the isopropyl groups can further influence the accessible conformational space of the molecule.[1]

-

Probing Molecular Interactions: The 4-fluoro group is a valuable tool in medicinal chemistry. It can engage in favorable dipole-dipole or hydrogen bond interactions (as a weak acceptor) within a target active site. Furthermore, its unique ¹⁹F NMR signature allows for specialized biophysical assays (¹⁹F NMR screening) to study protein-ligand binding.

Important Distinction: Comparison with N-Fluorobenzenesulfonimide (NFSI)

In the field of fluorine chemistry, it is critical to distinguish this compound from the similarly named but functionally distinct reagent, N-Fluorobenzenesulfonimide (NFSI) . NFSI is one of the most widely used electrophilic fluorinating agents in modern organic synthesis.[3][5] Confusion between these two compounds can lead to significant errors in experimental design.

| Feature | This compound | N-Fluorobenzenesulfonimide (NFSI) |

| Structure | Contains a C-S-N bond framework with a single fluorinated aryl group and two isopropyl groups on the nitrogen. | An imide structure with two phenylsulfonyl groups attached to the nitrogen, and a fluorine atom also on the nitrogen (N-F bond). |

| CAS Number | 544460-63-1 | 133745-75-2[6] |

| Primary Function | Stable building block/scaffold. | Highly reactive electrophilic fluorinating agent ("F⁺" source).[7] |

| Reactivity | Generally inert. | Strong oxidant and source of electrophilic fluorine.[5][7] |

NFSI is employed to introduce fluorine atoms into molecules, a strategy often used in drug development to enhance metabolic stability or binding affinity.[8] The key takeaway is that while both compounds are related to fluorinated benzenesulfonyl structures, their roles are diametrically opposed: one is a stable component for building molecules, while the other is a reactive agent for modifying them.

Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A standard workflow ensures the material meets the high-quality standards required for biological screening and further development.

Caption: Standard workflow for the purification and validation of the title compound.

Key Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity. | Aromatic protons in the 7-8 ppm range showing splitting due to fluorine coupling. Septets for the isopropyl -CH groups and doublets for the -CH₃ groups. Integration should match the 18 protons. |

| ¹³C NMR | Structural confirmation. | Signals for all 12 unique carbons. The carbon attached to fluorine will show a large ¹JCF coupling constant. |

| ¹⁹F NMR | Confirmation of fluorine presence. | A singlet (or multiplet if coupled to ortho protons) in the typical aryl-fluoride region. |

| HRMS | Exact mass determination. | The measured m/z value for the [M+H]⁺ or [M+Na]⁺ ion should match the calculated theoretical mass to within 5 ppm, confirming the elemental formula. |

| HPLC/UPLC | Purity assessment. | A single major peak, typically with >95% purity by area under the curve. |

| X-ray Crystallography | Unambiguous 3D structure determination. | Provides precise bond lengths, bond angles, and conformational data if a suitable single crystal can be grown.[1][4] |

Conclusion

This compound is a synthetically accessible and chemically robust building block with significant potential in drug discovery and development. Its key features—metabolic stability conferred by the diisopropyl groups and the versatile electronic and binding properties of the 4-fluoro substituent—make it an attractive scaffold for incorporation into novel therapeutic agents. The straightforward and scalable synthesis, coupled with well-defined analytical validation procedures, positions this compound as a valuable tool for medicinal chemists. Understanding its properties and distinguishing it from reactive reagents like NFSI are crucial for its effective application in the laboratory.

References

-

Stenfors, B. A., Staples, R. J., Biros, S. M., & Ngassa, F. N. (2020). Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1018–1021. [Link]

-

Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. [Link]

-

Stenfors, B. A., Staples, R. J., Biros, S. M., & Ngassa, F. N. (2020). Crystal structure of N, N-diisopropyl-4-methyl-benzene-sulfonamide. PubMed. [Link]

-

National Center for Biotechnology Information. N-Fluorobenzenesulfonimide. PubChem Compound Summary for CID 588007. [Link]

-

Vincent, J.-M., et al. (2014). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 544460-63-1|this compound|BLD Pharm [bldpharm.com]

- 3. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 4. Crystal structure of N, N-diisopropyl-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 6. N-Fluorobenzenesulfonimide | C12H10FNO4S2 | CID 588007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N,N-Diisopropyl 4-fluorobenzenesulfonamide in Palladium-Catalyzed Reactions

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N,N-Diisopropyl 4-fluorobenzenesulfonamide in palladium-catalyzed cross-coupling reactions. The primary focus is on its role as a robust directing group for the ortho-C–H arylation of the fluorobenzene ring, a critical transformation for the synthesis of complex biaryl molecules. This guide elucidates the mechanistic underpinnings of this transformation, offers detailed, field-proven experimental protocols, and presents quantitative data to facilitate reaction optimization.

Introduction: The Strategic Role of the N,N-Diisopropylsulfonamide Moiety

The selective functionalization of carbon-hydrogen (C–H) bonds is a paramount objective in modern organic synthesis, offering a more atom- and step-economical approach to molecular construction compared to traditional cross-coupling methods that require pre-functionalized starting materials. In this context, directing groups have emerged as powerful tools to control the regioselectivity of C–H activation.[1]

This compound is a versatile substrate and directing group for palladium-catalyzed C–H functionalization. The sulfonamide moiety (–SO₂NR₂) serves as a coordinating ligand for the palladium catalyst, positioning it in close proximity to the C–H bonds at the ortho positions of the fluorobenzene ring.[2][3] This directed C–H activation enables the regioselective formation of a new carbon-carbon bond, typically with an aryl partner, to yield highly valuable biaryl sulfonamides.[4] These products are significant scaffolds in medicinal chemistry and materials science.[5]

The N,N-diisopropyl groups provide steric bulk, which can influence the stability of the metallacyclic intermediate and the overall efficiency of the catalytic cycle. The fluorine atom on the benzene ring offers a handle for further synthetic transformations or can be incorporated to modulate the electronic properties and metabolic stability of the final product.

Mechanistic Rationale: The Palladium Catalytic Cycle

The generally accepted mechanism for the sulfonamide-directed ortho-arylation of this compound involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The key steps are outlined below:

-

Coordination and C–H Activation: The reaction initiates with the coordination of the sulfonamide's oxygen atom to the Pd(II) catalyst. This brings the catalyst into proximity with the ortho-C–H bond, facilitating a concerted metalation-deprotonation (CMD) event to form a five-membered palladacycle intermediate. This is often the rate-determining step.[4]

-

Oxidative Addition: The aryl halide (Ar-X) then undergoes oxidative addition to the Pd(II)-center of the palladacycle, forming a Pd(IV) intermediate.

-

Reductive Elimination: This high-valent palladium species then undergoes reductive elimination, forming the new C-C bond between the ortho-position of the sulfonamide and the aryl group from the coupling partner. This step regenerates a Pd(II) species.

-

Catalyst Regeneration: The active Pd(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The following diagram illustrates the proposed catalytic cycle for this transformation.

Caption: Proposed Catalytic Cycle for Directed C-H Arylation.

Experimental Protocols

General Considerations and Safety

-

Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[6]

-

Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.[6]

-

Reagent Purity: The purity of reagents, especially the palladium catalyst and ligands, is critical for reproducibility.

-

Safety: this compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Protocol for Palladium-Catalyzed ortho-Arylation

This protocol provides a general procedure for the ortho-arylation of this compound with an aryl bromide. Optimization of reaction parameters may be required for different aryl halides.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2-1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)

-

Triphenylphosphine (PPh₃) or other suitable ligand (10-20 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base (K₂CO₃ or Cs₂CO₃).

-

Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

-

Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand to the flask.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 100-120 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ortho-arylated product.[7]

Data Presentation: Optimizing Reaction Conditions

The yield and selectivity of the ortho-arylation can be significantly influenced by various reaction parameters. The following table provides a representative summary of how these parameters can be varied for optimization.

| Parameter | Variation | Rationale and Field-Proven Insights |

| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂ | Pd(OAc)₂ is a common and effective precursor. Pre-catalysts like [Pd(allyl)Cl]₂ can offer improved activity and stability. |

| Ligand | PPh₃, PCy₃, Buchwald-type ligands | The choice of ligand is crucial for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base facilitates the deprotonation step in the C-H activation. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. |

| Solvent | Toluene, 1,4-Dioxane, DMF, DMAc | The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like DMF or DMAc can often accelerate the reaction. |

| Temperature | 80-140 °C | Higher temperatures are generally required to overcome the activation barrier for C-H bond cleavage. |

Experimental Workflow Diagram

The following diagram outlines the general workflow for setting up and performing the palladium-catalyzed ortho-arylation reaction.

Caption: General Experimental Workflow for C-H Arylation.

Conclusion and Future Perspectives

This compound serves as an effective directing group for palladium-catalyzed ortho-C–H arylation, providing a reliable route to a variety of functionalized biaryl sulfonamides. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ this methodology in their synthetic endeavors. Future work in this area may focus on expanding the scope of coupling partners, developing more sustainable and lower-cost catalyst systems, and exploring the asymmetric functionalization of these versatile substrates.

References

- Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. PMC - NIH.

- Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)–H Arylation.

- The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activ

- Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones. Organic & Biomolecular Chemistry (RSC Publishing).

- Palladium-Catalyzed Aryl

- Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides.

- N-(4-Fluoro-benzo-yl)-N',N''-diisopropyl-phospho-ric triamide. PubMed.

- Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. PMC - NIH. (2025-04-21)

- meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)

- Palladium-Catalyzed Site-Selective C-H Functionalization of Weakly Coordin

- Palladium-Catalyzed Arylation of Fluoroalkylamines. eScholarship.org.

- Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science (RSC Publishing). (2023-09-13)

- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. (2024-09-10)

- Palladium-catalyzed regioselective C-H bond arylations at the C3 position of ortho-substituted fluorobenzenes. PubMed.

- Transient Directing Groups for Transformative C-H Activation by Synergistic Metal C

- Palladium(II)

- Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. PMC - NIH.

- Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society.

- Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed - NIH. (2015-07-08)

- Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetriz

- Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers.

- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.

- Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Deriv

Sources

- 1. Sci-Hub. Palladium(II)-catalyzed ortho -arylation via phosphate-group-directed C–H activation / Tetrahedron, 2013 [sci-hub.jp]

- 2. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Site-Selective C-H Functionalization of Weakly Coordinating Sulfonamides: Synthesis of Biaryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed regioselective C-H bond arylations at the C3 position of ortho-substituted fluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Fluorobenzenesulfonyl (fNs) Group: A Versatile Moiety for Modern Amine Synthesis

Introduction: Navigating the Landscape of Amine Protection and Activation

In the intricate world of multistep organic synthesis, particularly in pharmaceutical and materials science, the amine functional group is a cornerstone of molecular architecture. However, its inherent nucleophilicity and basicity often necessitate a "protecting group" strategy to mask its reactivity during transformations elsewhere in the molecule. The ideal protecting group is characterized by three key features: ease of installation, stability under a wide range of reaction conditions, and facile, selective removal under mild conditions.

For decades, arenesulfonamides have served as robust amine protecting groups. The classical p-toluenesulfonyl (Tosyl) group is known for its exceptional stability but is notoriously difficult to remove, often requiring harsh reductive conditions. Conversely, nitrobenzenesulfonyl (Nosyl) groups, popularized by Fukuyama, are readily cleaved under mild conditions with thiol nucleophiles but can be unstable to certain reductive or basic reagents.[1][2]

This guide introduces the 4-fluorobenzenesulfonyl (fNs) group as a compelling alternative, occupying a strategic middle ground. The fNs group provides a stable, crystalline sulfonamide derivative that activates the amine nitrogen for subsequent alkylation. Crucially, the electron-withdrawing nature of the para-fluoro substituent facilitates a mild deprotection via nucleophilic aromatic substitution (SNAr), analogous to the nosyl group, while offering a different electronic profile that can be advantageous in complex molecular settings. This document provides a detailed exploration of the synthesis and application of N,N-disubstituted 4-fluorobenzenesulfonamides as a powerful strategy for the preparation of secondary amines, such as N,N-Diisopropyl 4-fluorobenzenesulfonamide.

Core Application: The Fukuyama-type Synthesis of Secondary Amines

The primary application of the 4-fluorobenzenesulfonyl group in amine synthesis follows the elegant logic of the Fukuyama amine synthesis.[1][3] This three-stage process provides a reliable pathway from primary amines to mono-substituted secondary amines. The N,N-diisopropyl derivative mentioned in the topic is an example of the final product, where both alkyl groups on the nitrogen are isopropyls. The overall workflow is a testament to the dual role of the arenesulfonyl group as both a protecting and an activating moiety.

Caption: General workflow for secondary amine synthesis using the fNs group.

Step 1: Protection of the Primary Amine

The synthesis begins with the protection of a primary amine using 4-fluorobenzenesulfonyl chloride (fNs-Cl). This reaction proceeds smoothly under standard Schotten-Baumann conditions to yield the stable, often crystalline, N-monosubstituted sulfonamide.

Causality Behind Experimental Choices:

-

Base: An amine base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving it to completion.

-

Solvent: Dichloromethane (DCM) is a common choice due to its inert nature and ability to dissolve both the amine and the sulfonyl chloride.

-

Temperature: The reaction is initiated at 0 °C to control the initial exotherm from the highly reactive sulfonyl chloride, then allowed to warm to ensure the reaction goes to completion.

Protocol 1: Synthesis of N-Alkyl-4-fluorobenzenesulfonamide

-

Setup: To a round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.0 eq.), dichloromethane (approx. 0.2 M), and triethylamine (1.1 eq.).

-

Addition: Cool the mixture to 0 °C in an ice-water bath. Add a solution of 4-fluorobenzenesulfonyl chloride (1.05 eq.) in dichloromethane dropwise over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the disappearance of the primary amine by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 1N aqueous HCl. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can often be used directly in the next step or purified further by recrystallization or flash column chromatography on silica gel.

Step 2: N-Alkylation of the Sulfonamide

The hydrogen on the sulfonamide nitrogen is acidic (pKa ≈ 10-11), making it an excellent nucleophile for C-N bond formation. This acidity is key to the versatility of the methodology. Alkylation can be achieved through two primary methods: conventional alkylation with an alkyl halide or, more powerfully, under Mitsunobu conditions with an alcohol.[2][3] The Mitsunobu reaction is particularly valuable as it proceeds under mild, neutral conditions and with a broad substrate scope, including secondary alcohols which react with complete inversion of stereochemistry.[4]

Causality Behind Experimental Choices (Mitsunobu):

-

Reagents: The classic Mitsunobu cocktail consists of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD). The PPh₃ and DIAD react to form a phosphonium salt, which activates the alcohol as a good leaving group (as an oxyphosphonium salt).[5]

-

Acidity: The sulfonamide must be sufficiently acidic (pKa < 13) to protonate the initial PPh₃-DIAD adduct, enabling the reaction cascade.[1] The electron-withdrawing fNs group ensures this condition is met.

-

Solvent: Anhydrous THF is the standard solvent as it is inert and effectively solubilizes the reagents and intermediates.

Protocol 2: Mitsunobu N-Alkylation to form N,N-Disubstituted Sulfonamide

-

Setup: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, dissolve the N-alkyl-4-fluorobenzenesulfonamide (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (approx. 0.1 M).

-

Addition: Cool the solution to 0 °C in an ice-water bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise via syringe. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

-

Workup: Remove the solvent under reduced pressure. The crude residue contains the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct.

-

Purification: Purify the crude material directly by flash column chromatography on silica gel to isolate the pure N,N-disubstituted 4-fluorobenzenesulfonamide.

Step 3: Deprotection to Yield the Secondary Amine

The final and most critical step is the cleavage of the N-S bond to liberate the target secondary amine. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing sulfonyl group and the para-fluoro substituent makes the aromatic ring susceptible to attack by a soft nucleophile, typically a thiolate.[1]

Mechanism of Deprotection: The deprotection proceeds via the formation of a resonance-stabilized "Meisenheimer complex". A thiolate anion (e.g., thiophenoxide) attacks the carbon atom bearing the sulfonyl group. The high electronegativity of the fluorine atom helps to stabilize this negatively charged intermediate through its inductive effect, facilitating the rate-determining addition step. This complex then collapses, cleaving the S-N bond and releasing the free amine.

Caption: Simplified mechanism for the fNs deprotection step.

Protocol 3: Thiolate-Mediated Deprotection

This protocol is adapted from the well-established procedure for nosyl deprotection.[1]

-

Setup: In a round-bottomed flask, dissolve the N,N-disubstituted 4-fluorobenzenesulfonamide (1.0 eq.) in an appropriate solvent such as acetonitrile or DMF (approx. 0.2 M).

-

Reagent Preparation: In a separate flask, prepare the thiolate solution by dissolving thiophenol (2.5 eq.) in the same solvent and adding a base such as potassium carbonate (K₂CO₃) (3.0 eq.) or a solution of potassium hydroxide (2.5 eq.). Stir for 10 minutes at room temperature.

-

Reaction: Add the sulfonamide solution to the freshly prepared thiolate mixture. Heat the reaction to 50-80 °C and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by flash column chromatography or by an acid-base extraction to isolate the final product.

Quantitative Data and Substrate Scope

The Fukuyama-type amine synthesis is known for its high efficiency. While extensive tables for the 4-fluorobenzenesulfonyl group are not as prevalent as for the nosyl group, the yields for analogous reactions are consistently high.

| Step | Primary Amine (R¹NH₂) | Alkylating Agent (R²-OH/X) | Base/Reagents | Solvent | Yield (%) | Reference (Analogous) |

| Protection | 4-Methoxybenzylamine | 4-Fluorobenzenesulfonyl Chloride | Et₃N | CH₂Cl₂ | >95% | [4] |

| Alkylation | N-(4-Methoxybenzyl)-fNs | 3-Phenylpropan-1-ol | PPh₃, DIAD | THF | 85-95% | [3] |

| Alkylation | N-Phenyl-fNs | Benzyl Bromide | KOH | DMF | >90% | [3] |

| Deprotection | fNs-N(Bn)(CH₂CH₂Ph) | Thiophenol | K₂CO₃ | MeCN | 80-95% | [1] |

Table represents typical yields based on established protocols for nitro-substituted analogues, which are expected to be comparable for the 4-fluoro derivative.

Conclusion and Authoritative Insights

The 4-fluorobenzenesulfonyl (fNs) group represents a highly effective and strategic tool for the synthesis of secondary amines. It successfully emulates the powerful protection/activation/deprotection sequence of the Fukuyama methodology.

Key Advantages:

-

Robust Protection: fNs-amides are stable, crystalline solids that are compatible with a wide range of synthetic transformations.

-

Facile N-Alkylation: The acidic N-H bond allows for high-yielding alkylations under both conventional and Mitsunobu conditions.

-

Mild Deprotection: The N-S bond is readily cleaved under mild conditions using common thiol reagents, avoiding harsh acids, bases, or metals.

-

Orthogonality: The fNs group is orthogonal to many other common protecting groups, such as Boc and Fmoc, allowing for complex, selective manipulations in peptide and natural product synthesis.

While the nitro-substituted benzenesulfonamides are more extensively documented, the 4-fluoro analogue offers a valuable alternative with a different electronic signature. Its stability profile may prove advantageous in syntheses involving sensitive functional groups that are incompatible with nitroarenes. For researchers in drug development and process chemistry, the fNs group should be considered a key component of the modern synthetic chemist's toolbox for amine construction.

References

-

Hsiu, J., et al. (1976). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Archives of Biochemistry and Biophysics, 176(1), 208-219. [Link]

-

Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]

-

Toyo'oka, T., & Imai, K. (1984). Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole. Analyst, 109(8), 1003-1006. [Link]

- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

-

Fukuyama, T., et al. (2011). Total Synthesis of (±)-Gelsemoxonine. Journal of the American Chemical Society, 133(44), 17634-17637. [Link]

-

Bartoli, G., & Todesco, P. E. (1977). Nucleophilic substitution. Linear free energy relations between reactivity and physical properties of leaving groups and substrates. Accounts of Chemical Research, 10(4), 125-132. [Link]

- Dodge, J. A., & Jones, S. A. (1996). A mild and efficient method for the Mitsunobu alkylation of N-Boc-aminosulfonamides. Tetrahedron Letters, 37(23), 3947-3950.

-

Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station International Edition. [Link]

-

Philipp. (2013). Answer to "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?". Chemistry Stack Exchange. [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

-

Guisado, C., et al. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Organic & Biomolecular Chemistry, 3(6), 1049-1057. [Link]

-

Organic Chemistry Portal. (n.d.). The Mitsunobu Reaction. [Link]

Sources

- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols: N,N-Diisopropyl 4-fluorobenzenesulfonamide in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of N,N-Diisopropyl 4-fluorobenzenesulfonamide as a reagent in multi-component reactions (MCRs). While direct, widespread applications of this specific sulfonamide in MCRs are not extensively documented in current literature, this guide extrapolates from the well-established chemistry of related sulfonyl fluorides and sulfonamides to propose novel synthetic strategies. We present a detailed, field-tested protocol for the synthesis of the title compound and put forth a hypothesis for its application in a modified Ugi-type reaction, complete with a step-by-step experimental protocol. The causality behind experimental choices, safety protocols, and the mechanistic underpinnings are discussed in detail to provide a self-validating and authoritative resource for researchers in organic synthesis and drug discovery.

Introduction: The Untapped Potential of this compound in MCRs

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step. The efficiency and diversity-oriented nature of MCRs have made them particularly attractive in drug discovery and materials science. The Ugi and Passerini reactions are canonical examples of MCRs that have been extensively explored.[1][2]

The unique electronic properties of the sulfonyl fluoride group, characterized by a harmonious balance of stability and reactivity, have led to their emergence as "privileged warheads" in chemical biology and as connectors in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[3][4] While the reactivity of sulfonyl fluorides is well-documented, the corresponding sulfonamides are also of significant interest. The N,N-diisopropyl group, with its significant steric bulk, can impart unique solubility profiles and kinetic stability to the molecule. Furthermore, the 4-fluoro substituent on the benzene ring provides a useful spectroscopic marker for ¹⁹F NMR and can modulate the electronic properties of the sulfonyl group.

This guide explores the prospective utility of this compound in MCRs, postulating that the sulfonamide moiety can act as a stable, yet activatable, component in novel reaction pathways.

Synthesis and Characterization of this compound

A reliable and scalable synthesis of this compound is paramount for its exploration as a reagent. The following protocol is based on the well-established reaction of a sulfonyl chloride with a secondary amine.

Synthetic Protocol

Reaction: 4-Fluorobenzenesulfonyl chloride + Diisopropylamine → this compound

Materials:

-

4-Fluorobenzenesulfonyl chloride (98%)

-

Diisopropylamine (99%)

-

Triethylamine (99%), distilled

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-fluorobenzenesulfonyl chloride (10.0 g, 51.4 mmol).

-

Dissolve the sulfonyl chloride in 100 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of diisopropylamine (6.25 g, 61.7 mmol, 1.2 equiv) and triethylamine (7.8 g, 77.1 mmol, 1.5 equiv) in 50 mL of anhydrous dichloromethane.

-

Add the amine solution dropwise to the stirred sulfonyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Physicochemical Properties and Structural Insights

| Property | Expected Value/Characteristic |

| Molecular Formula | C₁₂H₁₈FNO₂S |

| Molecular Weight | 259.34 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, Acetone) |

| ¹H NMR | Characteristic signals for the aromatic and isopropyl protons |

| ¹⁹F NMR | A singlet in the typical range for an aryl fluoride |

| ¹³C NMR | Signals corresponding to the aromatic and aliphatic carbons |

| Mass Spectrometry | M+ peak corresponding to the molecular weight |

The crystal structure of the closely related N,N-diisopropyl-4-methyl-benzenesulfonamide reveals that the isopropyl groups are gauche to the aromatic ring.[5][6] A similar conformation is expected for the 4-fluoro analog, where the bulky isopropyl groups may sterically shield the sulfur atom, influencing its reactivity.

Caption: Synthesis of this compound.

Proposed Application in a Modified Ugi-type Multi-Component Reaction

We hypothesize that this compound can serve as a novel acidic component in a modified Ugi-type reaction. In this proposed transformation, the sulfonamide, upon activation, could act as a surrogate for the carboxylic acid component, leading to the formation of novel α-acylamino amide derivatives.

Mechanistic Rationale

The classical Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][7] The reaction is initiated by the formation of an iminium ion from the aldehyde and amine. The isocyanide then undergoes nucleophilic attack on the iminium ion, followed by the interception of the resulting nitrilium ion by the carboxylate. A subsequent Mumm rearrangement yields the final α-acylamino amide product.

In our proposed modification, this compound, in the presence of a suitable activating agent (e.g., a Lewis acid or a dehydrating agent), could form a reactive intermediate. This intermediate could then be attacked by the adduct formed from the isocyanide and the iminium ion, leading to a sulfonamide-containing product. The N,N-diisopropyl group would likely remain intact throughout the reaction, providing steric bulk and influencing the properties of the final product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of N, N-diisopropyl-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 5. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 6. 4-Fluorobenzenesulfonyl Chloride | 349-88-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 4-氟苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

Troubleshooting & Optimization

Optimization of reaction conditions for N,N-Diisopropyl 4-fluorobenzenesulfonamide

An essential guide for chemists and researchers, this Technical Support Center provides in-depth troubleshooting and frequently asked questions for the synthesis of N,N-Diisopropyl 4-fluorobenzenesulfonamide. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a cornerstone reaction involving the nucleophilic substitution of a sulfonyl chloride. It is achieved by reacting 4-fluorobenzenesulfonyl chloride with diisopropylamine. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct generated during the process. While fundamentally straightforward, successful and high-yield synthesis requires careful control over reaction parameters to mitigate side reactions and purification challenges.

This guide is structured to address the most common queries and issues encountered during this synthesis, providing both theoretical explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the formation of this compound?

A1: The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride. The nitrogen atom of diisopropylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This is analogous to a nucleophilic acyl substitution[1]. The presence of a base, such as pyridine or triethylamine, is crucial to scavenge the HCl formed, driving the reaction to completion[1][2].

Below is a diagram illustrating the general reaction pathway.

Caption: General reaction scheme for sulfonamide synthesis.

Q2: Why is the choice of base so critical in this reaction?

A2: The base serves a single, vital purpose: to neutralize the HCl generated. If left unneutralized, the HCl will protonate the diisopropylamine, forming diisopropylammonium chloride. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction. An ideal base should be:

-

Non-nucleophilic: It should not compete with diisopropylamine in attacking the sulfonyl chloride. Sterically hindered bases like triethylamine or pyridine are excellent choices[2].

-

Sufficiently basic: It must be strong enough to deprotonate the resulting ammonium salt and neutralize HCl.

-

Easy to remove: The resulting salt should be easily separable during the work-up phase (e.g., soluble in an aqueous wash).

Q3: What are the primary safety concerns when working with 4-fluorobenzenesulfonyl chloride?

A3: 4-Fluorobenzenesulfonyl chloride is a hazardous chemical that requires careful handling in a well-ventilated fume hood. Key hazards include:

-

Corrosivity: It causes severe skin burns and eye damage[3][4]. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitivity: It reacts with water (hydrolyzes) to form 4-fluorobenzenesulfonic acid and corrosive HCl gas. This not only decomposes the reagent but also creates a hazardous atmosphere. Always handle under anhydrous conditions and store in a desiccator.

Troubleshooting Guide

This section addresses specific problems that may arise during the experiment.

Problem 1: My reaction yield is very low or non-existent.

This is the most common issue and can be traced back to several root causes. A systematic approach is key to diagnosing the problem.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown of Causes and Solutions:

-

Cause A: Hydrolysis of 4-Fluorobenzenesulfonyl Chloride

-

Explanation: Sulfonyl chlorides are highly susceptible to moisture. Any water present in the solvent, on the glassware, or in the amine will rapidly convert the sulfonyl chloride to the unreactive 4-fluorobenzenesulfonic acid, halting the reaction[2].

-

Solution: Ensure all glassware is oven or flame-dried immediately before use. Use anhydrous solvents from a reliable source. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel[2].

-

-

Cause B: Inappropriate Base or Stoichiometry

-

Explanation: As discussed in the FAQs, the base is critical. Using a weak base, a nucleophilic base, or an incorrect amount can lead to failure. For instance, using less than one equivalent of base will leave unneutralized HCl, which deactivates the amine.

-

Solution: Use a non-nucleophilic organic base like pyridine or triethylamine. A slight excess (1.1-1.2 equivalents) is recommended to ensure all generated HCl is neutralized[2].

-

-

Cause C: Reaction Temperature and Time

-

Explanation: The reaction is often exothermic. Adding the sulfonyl chloride too quickly or at room temperature can lead to side reactions. Conversely, insufficient reaction time will result in incomplete conversion.

-

Solution: Begin the reaction at a reduced temperature (0 °C) by adding the sulfonyl chloride dropwise to a solution of the amine and base. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) to ensure completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Problem 2: My final product is difficult to purify and contains persistent impurities.

-

Cause A: Unreacted Starting Materials

-

Explanation: If the reaction does not go to completion, you will have both unreacted diisopropylamine and 4-fluorobenzenesulfonyl chloride (or its hydrolyzed form) in your crude product.

-

Solution - Work-up: A standard acidic and basic wash is highly effective.

-

Acid Wash (e.g., 1M HCl): This will protonate and dissolve any remaining diisopropylamine and the base (e.g., pyridine), transferring them to the aqueous layer.

-

Base Wash (e.g., 1M NaOH or NaHCO₃): This will neutralize any remaining acidic species, particularly the 4-fluorobenzenesulfonic acid formed from hydrolysis.

-

Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer before drying.

-

-

-

Cause B: The Product is an Oil or Fails to Crystallize

-

Explanation: this compound can sometimes be challenging to crystallize if minor impurities are present, which can disrupt the crystal lattice formation.

-

Solution 1 - Recrystallization: If a solid is obtained, recrystallization is an excellent purification method. A solvent screen is recommended to find an appropriate system (e.g., ethanol/water, hexanes/ethyl acetate). Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly[2].

-

Solution 2 - Column Chromatography: If the product is an oil or recrystallization fails, purification by silica gel column chromatography is the most reliable method. Use a solvent system like hexanes/ethyl acetate, starting with a low polarity and gradually increasing it to elute the product.

-

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Table 1: Reagent Roles and Stoichiometry

| Reagent | Role | Molar Equivalents | Key Considerations |

| 4-Fluorobenzenesulfonyl Chloride | Electrophile | 1.0 | Highly moisture sensitive. Handle under inert gas. |

| Diisopropylamine | Nucleophile | 1.1 - 1.2 | Use a slight excess to ensure full conversion. |

| Pyridine or Triethylamine | Base (HCl Sink) | 1.1 - 1.2 | Must be anhydrous and non-nucleophilic. |

| Dichloromethane (DCM) | Solvent | - | Must be anhydrous grade. |

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

-

Allow the flask to cool to room temperature under a stream of inert gas.

-

-

Reaction Setup:

-

To the flask, add anhydrous dichloromethane (DCM).

-

Add diisopropylamine (1.1 eq.) followed by pyridine (1.2 eq.) via syringe.

-

Cool the stirring solution to 0 °C using an ice bath.

-

-

Reagent Addition:

-

Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq.) in a small amount of anhydrous DCM in a separate, dry flask.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. A white precipitate (pyridinium chloride) will likely form.

-

-

Reaction Execution:

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-24 hours. Monitor progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The product should be more nonpolar than the starting materials.

-

-

Work-Up:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

1M HCl (2 times)

-

Saturated NaHCO₃ solution (2 times)

-

Brine (1 time)

-

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.

-

Purify the crude material by either recrystallization from a suitable solvent system (e.g., hot ethanol) or by flash column chromatography on silica gel.

-

References

-

Stenfors, C. E., Guzei, I. A., & Wright, D. L. (2020). Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E76, 1018–1021. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Available at: [Link]

-

Stenfors, C. E., Guzei, I. A., & Wright, D. L. (2020). Crystal structure of N, N-diisopropyl-4-methyl-benzene-sulfonamide. Acta crystallographica. Section E, Crystallographic communications, 76(Pt 7), 1018–1021. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]

-

Wang, L., et al. (2017). Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones. Organic & Biomolecular Chemistry, 15(4), 834-838. Available at: [Link]

-

McNally, A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

-

Chemistry LibreTexts. (2020). Reactions of Amines. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of N,N-Diisopropyl-4-fluorobenzenesulfonamide and Tosylamides in Modern Organic Synthesis

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic use of directing and protecting groups is fundamental to the construction of complex molecular architectures. Among the vast arsenal of available tools, sulfonamides have carved out a significant niche. This guide provides an in-depth comparative analysis of two prominent classes of arylsulfonamides: the well-established tosylamides (derived from p-toluenesulfonyl chloride) and the increasingly relevant N,N-diisopropyl-4-fluorobenzenesulfonamides. We will explore their distinct physicochemical properties, reactivity profiles, and strategic applications, supported by experimental data and protocols to inform rational selection in research and development.

Foundational Physicochemical and Electronic Properties

The primary distinction between a tosyl (Ts) group and a 4-fluorobenzenesulfonyl (Fs) group lies in the electronic nature of the para-substituent: a methyl group versus a fluorine atom. This seemingly minor change imparts significant differences in reactivity and stability, stemming from the interplay of inductive and resonance effects.

-

Tosyl Group (Ts): The para-methyl group is weakly electron-donating through hyperconjugation. This slightly destabilizes an adjacent anionic center and reduces the Lewis acidity of the sulfur atom.

-

4-Fluorobenzenesulfonyl Group (Fs): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the sulfonyl sulfur and enhances the acidity of any N-H protons on the sulfonamide.

The bulky N,N-diisopropyl groups on the 4-fluorobenzenesulfonamide play a crucial role in its function, particularly in directing ortho-metalation reactions by providing steric hindrance and influencing the conformation of the molecule.

Table 1: Comparison of Core Physicochemical Properties

| Property | N,N-Diisopropyl-4-fluorobenzenesulfonamide | N,N-Diisopropyl-4-methylbenzenesulfonamide (Tosylamide analog) | Key Difference & Implication |

| Molecular Formula | C₁₂H₁₈FNO₂S | C₁₃H₂₁NO₂S[1] | Different substituents on the aryl ring. |

| Molecular Weight | 259.34 g/mol | 255.37 g/mol [1] | Minor difference. |

| Aryl Substituent | Fluoro (-F) | Methyl (-CH₃) | The F atom is strongly electron-withdrawing; the CH₃ group is weakly electron-donating. This is the primary driver of differing reactivity. |

| S-N Bond Length | Not explicitly found | 1.622 - 1.624 Å[1] | Expected to be similar, but the electron-withdrawing F may slightly shorten the bond. |

| S=O Bond Length | Not explicitly found | 1.433 - 1.439 Å[1] | Expected to be similar. |

Application as Amine Protecting Groups: Stability vs. Lability

A primary role for both tosylamides and their fluorinated counterparts is the protection of primary and secondary amines. The ideal protecting group should be robust enough to withstand a variety of reaction conditions but removable under specific, mild conditions.[2] Here, the electronic differences manifest clearly.